3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine
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Overview
Description
3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine is a complex organic compound that features a unique combination of a piperidine ring fused with a thiazolo-pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
The primary targets of 3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine are currently unknown. This compound is a derivative of thiazolo[3,2-c]pyrimidines, which are known to interact with various biological targets
Mode of Action
It is known that thiazolo[3,2-c]pyrimidines, which this compound is a derivative of, interact with their targets through a process called cyclocondensation . This involves the reaction of acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones with 1-chlorobenzyl isocyanates .
Biochemical Pathways
Thiazolo[3,2-c]pyrimidines, which this compound is a derivative of, are known to affect various biochemical pathways
Result of Action
Thiazolo[3,2-c]pyrimidines, which this compound is a derivative of, are known to have diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine typically involves the cyclocondensation of acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones with appropriate reagents. One common method involves heating the reagents in toluene in the absence of an organic base, which affords the target products in yields ranging from 48% to 74% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazolo-pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar thiazolo-pyridine core but differ in their substitution patterns and biological activities.
Thiazolidinones: These compounds have a thiazolidinone ring and are known for their diverse biological activities.
Uniqueness
3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine is unique due to its specific combination of a piperidine ring with a thiazolo-pyridine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-methylidenepiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-9-3-2-6-15(8-9)12-14-10-7-13-5-4-11(10)16-12/h4-5,7H,1-3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXGOQPNVDLGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C2=NC3=C(S2)C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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